Slc6A19-IN-1

Description

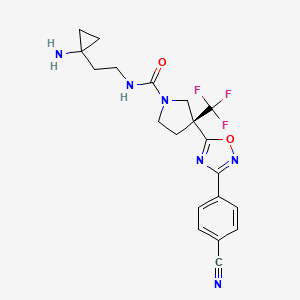

Structure

3D Structure

Properties

Molecular Formula |

C20H21F3N6O2 |

|---|---|

Molecular Weight |

434.4 g/mol |

IUPAC Name |

(3S)-N-[2-(1-aminocyclopropyl)ethyl]-3-[3-(4-cyanophenyl)-1,2,4-oxadiazol-5-yl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide |

InChI |

InChI=1S/C20H21F3N6O2/c21-20(22,23)19(8-10-29(12-19)17(30)26-9-7-18(25)5-6-18)16-27-15(28-31-16)14-3-1-13(11-24)2-4-14/h1-4H,5-10,12,25H2,(H,26,30)/t19-/m0/s1 |

InChI Key |

LNYJCHQINZNZAQ-IBGZPJMESA-N |

Isomeric SMILES |

C1CN(C[C@@]1(C2=NC(=NO2)C3=CC=C(C=C3)C#N)C(F)(F)F)C(=O)NCCC4(CC4)N |

Canonical SMILES |

C1CC1(CCNC(=O)N2CCC(C2)(C3=NC(=NO3)C4=CC=C(C=C4)C#N)C(F)(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Slc6A19-IN-1: A Technical Whitepaper on the Mechanism of Action of a Novel Class of SLC6A19 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solute Carrier Family 6 Member 19 (SLC6A19), also known as B⁰AT1, is the primary transporter for neutral amino acids in the kidneys and intestines. Its role in the reabsorption of amino acids, including phenylalanine (Phe), has made it a compelling therapeutic target for metabolic disorders such as Phenylketonuria (PKU). This technical guide provides an in-depth overview of the mechanism of action of a novel class of SLC6A19 inhibitors, with a focus on the clinical candidate JNT-517 and the preclinical tool compound JN-170. This document details the molecular interactions, summarizes key preclinical and clinical data, outlines experimental protocols for inhibitor characterization, and provides visual representations of the relevant pathways and workflows.

Introduction to SLC6A19

The SLC6A19 protein is an integral membrane transporter responsible for the sodium-dependent uptake of neutral amino acids from the intestinal lumen and the proximal tubules of the kidney.[1][2] This process is crucial for maintaining amino acid homeostasis. Genetic mutations leading to a loss of SLC6A19 function result in Hartnup disease, a generally benign condition characterized by neutral aminoaciduria.[1][2] The therapeutic hypothesis for SLC6A19 inhibition is centered on reducing the systemic levels of specific amino acids in disease states by preventing their renal reabsorption and promoting their urinary excretion.[3] In the context of PKU, a disorder caused by deficient phenylalanine hydroxylase activity, inhibiting SLC6A19 offers a novel approach to lower toxic plasma Phe levels.[4][5]

Mechanism of Action of Slc6A19-IN-1

The this compound class of inhibitors, exemplified by JNT-517, functions by directly targeting and inhibiting the SLC6A19 transporter. JNT-517 has been identified as a selective, orally active, allosteric inhibitor of human SLC6A19.[6][7] By binding to a novel, cryptic allosteric site, JNT-517 induces a conformational change in the transporter that prevents the binding and translocation of neutral amino acids.[8][9] This inhibition of SLC6A19-mediated transport in the kidneys leads to a significant increase in the urinary excretion of neutral amino acids, including phenylalanine, thereby reducing their concentration in the plasma.[10][11] This mechanism of action has been validated in both preclinical models and human clinical trials.[11][12]

Quantitative Data

The efficacy of SLC6A19 inhibitors has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data for JNT-517 and the preclinical tool compound JN-170.

Table 1: In Vitro Potency of SLC6A19 Inhibitors

| Compound | Target | Assay | IC50 (nM) | Reference(s) |

| JNT-517 | Human SLC6A19 | Isoleucine Transport | 47 | [4] |

| Human SLC6A19 | Glutamine Transport (human intestinal epithelial cells) | 81 | [4] | |

| Mouse SLC6A19 | Isoleucine Transport | >11,800 | [11] | |

| JN-170 | Mouse SLC6A19 | Isoleucine Transport | 97 | [11][13] |

| Human SLC6A19 | Isoleucine Transport | 1,250 | [11] |

Table 2: Preclinical In Vivo Efficacy of JN-170 in Pah-enu2 Mouse Model of PKU

| Dose (mg/kg, oral) | Effect on Plasma Phenylalanine | Effect on Urinary Phenylalanine | Reference(s) |

| 50-250 | Dose-dependent decrease (~50% at higher doses) | Dose-dependent increase (>40-fold at higher doses) | [13] |

Table 3: Clinical Efficacy of JNT-517 in Phenylketonuria (PKU) Patients (Phase 1/2 Study)

| Dose | Mean Reduction in Blood Phenylalanine from Baseline | Study Duration | Reference(s) |

| 75mg twice daily | 44% | 28 days | [12] |

| 150mg twice daily | 60% | 28 days | [12][14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize SLC6A19 inhibitors.

In Vitro Assays

This assay directly measures the function of the SLC6A19 transporter by quantifying the uptake of a labeled substrate in cells expressing the transporter.

-

Cell Lines: Flp-In T-REx 293 cells stably co-expressing human or mouse SLC6A19 and its ancillary protein TMEM27. Human post-mortem intestinal epithelial cells for endogenous SLC6A19 activity.[15]

-

Reagents:

-

Culture Medium: Standard cell culture medium appropriate for the cell line.

-

Induction Agent: Tetracycline (1 µg/mL) to induce transporter expression in the T-REx system.[15]

-

Wash Buffer: Live Cell Imaging Solution (LCIS) or Krebs buffer (140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 11 mM HEPES, 10 mM glucose, pH 7.4).[15]

-

Test Compounds: SLC6A19 inhibitors (e.g., JNT-517, JN-170) dissolved in DMSO (final concentration 0.5%).[15]

-

Labeled Substrate: ¹³C₆,¹⁵N₁-labeled L-isoleucine or other suitable neutral amino acid.[15]

-

Lysis Buffer: H₂O with an internal standard (e.g., 15 µM D-Leucine-D₁₀).[15]

-

-

Protocol:

-

Plate cells in 384-well plates and induce SLC6A19 expression with tetracycline for 24 hours.[15]

-

Wash the cells with the appropriate wash buffer.

-

Add the test compounds at various concentrations and incubate for 1 hour at room temperature.[15]

-

Initiate the transport reaction by adding the labeled substrate (e.g., 1 mM ¹³C₆,¹⁵N₁-labeled L-isoleucine).[15]

-

Incubate for 20 minutes at room temperature to allow for substrate uptake.[15]

-

Terminate the reaction by washing the cells.

-

Lyse the cells with the lysis buffer and incubate for 1-2 hours.[15]

-

Centrifuge the plates to pellet cell debris.

-

Analyze the supernatant for the concentration of the labeled substrate using LC-MS/MS.

-

Calculate the IC50 values by fitting the data to a dose-response curve.

-

This high-throughput assay indirectly measures the activity of the electrogenic SLC6A19 transporter by detecting changes in membrane potential upon substrate transport.

-

Cell Lines: CHO-BC cells (CHO cells stably expressing B⁰AT1 and collectrin) or MDCK cells stably expressing human SLC6A19 and TMEM27.[16][17]

-

Reagents:

-

Protocol:

-

Seed cells in a 96-well or 384-well black-wall plate and culture overnight.[16]

-

Wash the cells three times with HBSS+G.[18]

-

Add the test compounds and the dye-loading buffer from the kit to the cells and incubate for 30-60 minutes at room temperature.[16]

-

Place the plate in a FLIPR instrument.

-

Measure the baseline fluorescence.

-

Add the substrate (e.g., final concentration of 1.5 mM leucine) to initiate transport.[18]

-

Monitor the change in fluorescence over time. Inhibition of transport will result in a reduced fluorescence signal.

-

In Vivo Assays

This protocol assesses the ability of an SLC6A19 inhibitor to lower plasma phenylalanine and increase its urinary excretion in a relevant animal model of PKU.

-

Animal Model: Pah-enu2 mice, a widely used model for classic PKU.[11][19][20]

-

Housing: Standard housing conditions with a 12/12 light/dark cycle and ad libitum access to food and water, unless otherwise specified for dietary studies.[20]

-

Test Compound Formulation: The inhibitor (e.g., JN-170) is formulated for oral administration.

-

Protocol:

-

Acclimate Pah-enu2 mice to the experimental conditions.

-

Administer the test compound or vehicle via oral gavage at single or multiple doses (e.g., 50, 100, 200, 250 mg/kg for JN-170).[13]

-

Collect urine over a specified period (e.g., 12 hours) using metabolic cages.[21]

-

Collect blood samples at various time points post-dosing via standard methods (e.g., tail vein or terminal cardiac puncture) to obtain plasma.

-

Analyze plasma and urine samples for phenylalanine and other amino acid concentrations using a suitable analytical method (e.g., LC-MS/MS).

-

Evaluate the dose-dependent effects of the inhibitor on plasma and urinary phenylalanine levels compared to the vehicle-treated control group.

-

Visualizations of Workflows and Pathways

Conclusion

The inhibition of the SLC6A19 transporter represents a promising, novel therapeutic strategy for managing Phenylketonuria and potentially other metabolic disorders characterized by elevated levels of neutral amino acids. The this compound class of inhibitors, particularly the clinical candidate JNT-517, has demonstrated a clear mechanism of action, potent in vitro activity, and significant in vivo efficacy in both preclinical models and human clinical trials. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important new class of therapeutic agents. Further research will continue to elucidate the full potential of SLC6A19 inhibition in metabolic diseases.

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. SLC6A19 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. jnanatx.com [jnanatx.com]

- 4. Preclinical characterization of SLC6A19 inhibitor JNT-517 divulged at ACS | BioWorld [bioworld.com]

- 5. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jnanatx.com [jnanatx.com]

- 8. jnanatx.com [jnanatx.com]

- 9. jnanatx.com [jnanatx.com]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Jnana Therapeutics Reveals Positive Phase 1/2 Data for JNT-517 in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]

- 13. SLC6A19 inhibition as a strategy for PKU treatment | BioWorld [bioworld.com]

- 14. jnanatx.com [jnanatx.com]

- 15. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]

- 16. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]

- 19. Comparative metabolomics in the Pahenu2 classical PKU mouse identifies cerebral energy pathway disruption and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Genetically engineered probiotic for the treatment of phenylketonuria (PKU); assessment of a novel treatment in vitro and in the PAHenu2 mouse model of PKU | PLOS One [journals.plos.org]

- 21. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]

Therapeutic Potential of SLC6A19 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Solute Carrier Family 6 Member 19 (SLC6A19), also known as B⁰AT1, has emerged as a compelling therapeutic target for a range of metabolic and genetic disorders. As the primary transporter for neutral amino acids in the intestine and kidneys, its inhibition presents a novel strategy to modulate amino acid homeostasis. This technical guide provides a comprehensive overview of the therapeutic potential of SLC6A19 inhibitors, with a focus on the mechanism of action, preclinical evidence, and clinical development landscape. While the specific compound "Slc6A19-IN-1" is not extensively detailed in publicly available literature, this document will synthesize data from prominent SLC6A19 inhibitors in development, such as JNT-517 and MZE782, to illustrate the therapeutic promise of this class of molecules.

Introduction to SLC6A19 (B⁰AT1)

SLC6A19 is a sodium-dependent neutral amino acid transporter responsible for the absorption of most neutral amino acids from the diet in the small intestine and their reabsorption from the glomerular filtrate in the kidneys[1][2][3][4]. Its crucial role in amino acid handling is underscored by Hartnup disease, a rare genetic disorder caused by loss-of-function mutations in the SLC6A19 gene. This condition leads to neutral aminoaciduria, and while often benign, it can result in nutrient deficiencies[1][3][4]. The generally mild phenotype of Hartnup disease suggests that pharmacological inhibition of SLC6A19 could be well-tolerated[5].

Mechanism of Action of SLC6A19 Inhibitors

SLC6A19 inhibitors function by competitively binding to the B⁰AT1 transporter, thereby blocking the uptake and reuptake of neutral amino acids in the intestine and kidneys, respectively[1]. This action is intended to induce a controlled malabsorption of these amino acids, leading to specific therapeutic effects.

The primary mechanism for therapeutic benefit in phenylketonuria (PKU) is the inhibition of renal SLC6A19, which increases the urinary excretion of phenylalanine (Phe), thereby lowering its toxic plasma levels[6][7][8]. In the context of metabolic disorders, inhibiting intestinal SLC6A19 can mimic the effects of dietary protein restriction, which has been shown to improve metabolic health[5][9]. This can lead to downstream effects such as increased production of glucagon-like peptide-1 (GLP-1) and fibroblast growth factor 21 (FGF21), both of which have beneficial effects on glucose homeostasis[5][10].

Figure 1: Mechanism of SLC6A19 Inhibition.

Therapeutic Applications and Preclinical Evidence

Phenylketonuria (PKU)

PKU is an inherited metabolic disorder characterized by the toxic accumulation of phenylalanine due to a deficiency in the enzyme phenylalanine hydroxylase[7]. SLC6A19 is the primary transporter for Phe reabsorption in the kidneys[6][7][8]. Inhibition of SLC6A19 is a promising therapeutic strategy to increase urinary Phe excretion and lower plasma Phe levels.

Preclinical Studies: Studies in a mouse model of PKU (Pahenu2 mice) have demonstrated that administration of an SLC6A19 inhibitor leads to a significant increase in urinary excretion of Phe and a corresponding dose-dependent reduction in plasma Phe levels[6][7][8]. These effects were observed in mice with both high (classic PKU) and moderately elevated (hyperphenylalaninemia) plasma Phe levels, suggesting broad applicability[8].

Chronic Kidney Disease (CKD)

The therapeutic rationale for SLC6A19 inhibition in CKD is multifaceted. It may involve reducing the metabolic workload of the proximal tubules, which are often injured in CKD[2]. Interestingly, a dose-dependent initial dip in the estimated glomerular filtration rate (eGFR) has been observed with the SLC6A19 inhibitor MZE782, similar to that seen with SGLT2 inhibitors, which are known to have a kidney-protective effect[11]. This suggests a potential for SLC6A19 inhibitors to preserve kidney function in CKD.

Preclinical Studies: In a mouse model of aristolochic acid-induced nephropathy, systemic deficiency of SLC6A19 was found to alleviate renal cellular senescence and reduce subsequent inflammation and fibrosis[2].

Metabolic Disorders

By limiting the absorption of neutral amino acids, particularly branched-chain amino acids (BCAAs), SLC6A19 inhibitors can mimic the beneficial effects of dietary protein restriction[5][9]. Mice lacking SLC6A19 have shown improved glucose tolerance and are protected from diet-induced obesity[5]. The mechanisms are thought to involve increased levels of GLP-1 and FGF21, and reduced signaling through the mTORC1 pathway, which is linked to insulin resistance[10].

Clinical Development of SLC6A19 Inhibitors

Two notable SLC6A19 inhibitors have entered clinical development: JNT-517 and MZE782.

Phase 1 Clinical Trial Data

Phase 1 studies in healthy volunteers have been conducted for both JNT-517 and MZE782. The primary objective of these studies was to assess safety and tolerability, with secondary objectives including pharmacokinetics and pharmacodynamics[6][7].

Key Findings:

-

Safety and Tolerability: Both JNT-517 and MZE782 were found to be safe and well-tolerated in single and multiple ascending dose studies[6][7][11].

-

Pharmacodynamics: Both compounds demonstrated clear target engagement by inducing a dose-dependent increase in the urinary excretion of neutral amino acids, including phenylalanine and glutamine[6][7][11]. This confirms the mechanism of action in humans.

-

Kidney Function Marker: For MZE782, a dose-dependent initial dip in eGFR was observed, which is considered a potential indicator of a kidney-protective effect[11].

| Compound | Study Phase | Population | Key Outcomes | Reference |

| JNT-517 | Phase 1 | Healthy Volunteers | Safe and well-tolerated; dose-dependent increase in urinary Phe excretion. | [6][7][8] |

| MZE782 | Phase 1 | Healthy Volunteers | Well-tolerated; dose-dependent increases in urinary Phe and glutamine; dose-dependent initial eGFR dip observed. | [11] |

Table 1: Summary of Clinical Data for SLC6A19 Inhibitors

Future Clinical Development

Based on the positive Phase 1 data, both JNT-517 and MZE782 are advancing to Phase 2 clinical trials. Maze Therapeutics plans to initiate two Phase 2 proof-of-concept trials for MZE782 in 2026, one for PKU focusing on plasma Phe reduction and another for CKD evaluating proteinuria reduction[11]. JNT-517 has also progressed to clinical evaluation in patients with PKU[7][8].

Experimental Protocols

In Vivo Efficacy Assessment in PKU Mouse Model (Pahenu2)

-

Animal Model: Male Pahenu2 mice, which harbor a mutation in the phenylalanine hydroxylase gene, are used. C57Bl/6J wild-type mice serve as controls[6][7][8].

-

Dosing: The SLC6A19 inhibitor or vehicle is administered orally to the mice[7].

-

Sample Collection: Urine and plasma samples are collected at specified time points post-dosing.

-

Analysis: Urinary and plasma amino acid levels, particularly phenylalanine, are quantified using methods such as liquid chromatography-mass spectrometry (LC-MS).

-

Endpoint: The primary endpoints are the change in urinary phenylalanine excretion and the reduction in plasma phenylalanine levels compared to the vehicle-treated group[6][7][8].

Figure 2: Preclinical Efficacy Workflow in a PKU Mouse Model.

Phase 1 Clinical Trial Design (Single and Multiple Ascending Doses)

-

Study Design: A randomized, double-blind, placebo-controlled design is typically used. The study consists of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase[7].

-

Dosing: In the SAD phase, single oral doses of the SLC6A19 inhibitor or placebo are administered to different cohorts at escalating dose levels. In the MAD phase, multiple doses are given over a set period (e.g., daily for 7-14 days) at escalating dose levels.

-

Assessments:

-

Safety and Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

-

Pharmacokinetics (PK): Plasma concentrations of the drug are measured at various time points to determine parameters like Cmax, Tmax, and AUC.

-

Pharmacodynamics (PD): Urine is collected over specified intervals (e.g., 24 hours) to measure the excretion of neutral amino acids, including phenylalanine, to confirm target engagement[6][7][11].

-

-

Endpoints: The primary endpoint is the safety and tolerability of the inhibitor. Secondary endpoints include PK parameters and the change in urinary amino acid excretion from baseline[6][7].

Future Directions and Conclusion

The inhibition of SLC6A19 represents a promising and novel therapeutic approach for PKU, with the potential for broader applications in CKD and metabolic disorders. The strong preclinical data, coupled with positive Phase 1 results for compounds like JNT-517 and MZE782, provide a solid foundation for continued clinical development. The upcoming Phase 2 proof-of-concept studies will be crucial in validating the therapeutic efficacy of this class of inhibitors in patient populations. Further research into the long-term effects of chronic SLC6A19 inhibition and the full spectrum of its metabolic consequences will be essential for realizing the full therapeutic potential of this target.

References

- 1. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]

- 2. CRRT 2023 Meeting: Targeting Amino Acid Transport to Improve Acute Kidney Injury Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medlineplus.gov [medlineplus.gov]

- 4. SLC6A19 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. mdpi.com [mdpi.com]

- 6. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]

- 8. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Maze Therapeutics Reports Third Quarter 2025 Financial Results and Recent Highlights | INN [investingnews.com]

An In-depth Technical Guide to the Target Validation of Slc6A19-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the target validation studies for the novel inhibitor Slc6A19-IN-1. This molecule, also identified as JN-170, is a potent and selective inhibitor of the Solute Carrier Family 6 Member 19 (SLC6A19), also known as B⁰AT1. SLC6A19 is the primary transporter responsible for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys[1][2]. Pharmacological inhibition of SLC6A19 is a promising therapeutic strategy for metabolic disorders such as Phenylketonuria (PKU), where the accumulation of toxic levels of phenylalanine (Phe) leads to severe neurological damage[3][4]. This document summarizes the key preclinical data, experimental protocols, and relevant signaling pathways associated with the validation of this compound as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound (JN-170) and a related human-potent inhibitor, JNT-517.

Table 1: In Vitro Inhibitory Potency of SLC6A19 Inhibitors [1]

| Compound | Target Ortholog | IC₅₀ (nM) | 95% Confidence Interval (nM) | Assay Type |

| This compound (JN-170) | Mouse SLC6A19 | 97 | 73-129 | Isoleucine Transport Assay |

| Human SLC6A19 | 1250 | 680-2820 | Isoleucine Transport Assay | |

| JNT-517 | Human SLC6A19 | 47 | 38-57 | Isoleucine Transport Assay |

| Mouse SLC6A19 | > 11,800 | - | Isoleucine Transport Assay |

Table 2: In Vivo Pharmacodynamic Effects of this compound (JN-170) in a PKU Mouse Model (Pahenu2) [1][5]

| Dose (mg/kg, oral) | Time Post-Dose (hours) | Plasma Phe Reduction (%) | Notes |

| 50 | 3 | 45% | Plasma exposure above in vitro IC₇₅ |

| 250 | 3 | 54% | Plasma exposure above in vitro IC₉₀ |

| 250 | 12 | 61% | Sustained effect due to continuous exposure |

Table 3: In Vivo Effects of this compound (JN-170) on Urinary Amino Acid Excretion in Wild-Type C57Bl/6 Mice (12-hour collection) [5]

| Amino Acid | Fold Change vs. Vehicle (250 mg/kg dose) |

| Glutamine | ~32-fold |

| Histidine | ~32-fold |

| Threonine | ~29-fold |

| Phenylalanine | >40-fold (in PKU model)[4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound are provided below.

In Vitro Isoleucine Transport Assay

This assay is used to determine the inhibitory potency (IC₅₀) of compounds against SLC6A19.

-

Cell Line: Flp-In T-REx 293 cells stably co-expressing either human or mouse SLC6A19 and its ancillary protein, TMEM27.

-

Protocol:

-

Seed cells in 384-well plates and induce protein expression with tetracycline (1 µg/mL).

-

Wash the cells with Hank's Balanced Salt Solution with glucose (HBSS + G).

-

Pre-incubate the cells with a dilution series of the test compound (e.g., this compound) for a specified time.

-

Initiate the transport reaction by adding a solution containing a mixture of a radiolabeled substrate (e.g., L-[¹⁴C]isoleucine) and the test compound. A typical substrate concentration is 150 µM[6].

-

Incubate for a short period (e.g., 6 minutes) at 37°C[6].

-

Terminate the transport by rapidly washing the cells three times with ice-cold HBSS.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each compound concentration relative to a vehicle control and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vivo Pharmacokinetic and Pharmacodynamic Studies in Mice

These studies assess the exposure and pharmacological effect of this compound in a living organism.

-

Animal Model: Wild-type C57Bl/6 mice or the Pahenu2 mouse model of PKU.

-

Pharmacokinetics Protocol:

-

Administer this compound to mice via oral gavage at various doses (e.g., 50, 100, 200, 250 mg/kg)[4].

-

Collect blood samples at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

-

Process blood to obtain plasma.

-

Extract the drug from plasma and analyze its concentration using LC-MS/MS.

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.

-

-

Pharmacodynamics Protocol (Urinary Amino Acid Excretion):

-

House mice in metabolic cages to allow for urine collection.

-

Administer a single oral dose of this compound or vehicle.

-

Collect urine over a defined period (e.g., 12 hours).

-

Measure the concentrations of various neutral amino acids in the urine samples using LC-MS/MS.

-

Calculate the fold change in amino acid excretion in treated animals compared to the vehicle control group[5].

-

-

Pharmacodynamics Protocol (Plasma Phenylalanine Reduction):

-

Use the Pahenu2 mouse model, which exhibits high plasma Phe levels.

-

Obtain a baseline (pre-dose) blood sample.

-

Administer a single oral dose of this compound or vehicle.

-

Collect blood samples at various time points post-dose (e.g., 3 and 12 hours)[1].

-

Measure plasma Phe concentrations using LC-MS/MS.

-

Calculate the percentage reduction in plasma Phe from baseline for both treated and vehicle groups[1].

-

Mandatory Visualizations

Signaling Pathways and Mechanisms

Inhibition of SLC6A19 leads to reduced systemic availability of neutral amino acids, which in turn modulates key metabolic signaling pathways. Genetic studies in Slc6a19 knockout mice have elucidated these downstream effects, which are presumed to be mimicked by pharmacological inhibition with agents like this compound.

Caption: Downstream signaling effects of SLC6A19 inhibition.

Experimental Workflow

The validation of a novel SLC6A19 inhibitor like this compound follows a structured workflow from initial screening to in vivo proof-of-concept.

Caption: A typical workflow for SLC6A19 inhibitor validation.

References

- 1. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]

- 3. jnanatx.com [jnanatx.com]

- 4. SLC6A19 inhibition as a strategy for PKU treatment | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Potent SLC6A19 Inhibitors on Amino Acid Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solute carrier family 6 member 19 (SLC6A19), also known as B⁰AT1, is the primary transporter for neutral amino acids in the intestine and kidneys.[1][2] Its inhibition presents a promising therapeutic strategy for metabolic disorders such as phenylketonuria (PKU) and type 2 diabetes by modulating amino acid absorption and reabsorption.[1][3] While specific in vivo data for the compound "Slc6A19-IN-1" is not publicly available in peer-reviewed literature, this guide provides an in-depth overview of the in vivo effects of other potent, orally bioavailable SLC6A19 inhibitors, namely JNT-517 (and its murine surrogate JN-170) and "compound 39". This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to serve as a comprehensive resource for researchers in the field.

Introduction to SLC6A19 Inhibition

SLC6A19 is responsible for the sodium-dependent transport of a broad range of neutral amino acids across the apical membrane of epithelial cells in the small intestine and proximal renal tubules.[1] Genetic loss-of-function mutations in the SLC6A19 gene lead to Hartnup disorder, a condition characterized by neutral aminoaciduria.[1] Pharmacological inhibition of SLC6A19 aims to mimic this effect to achieve therapeutic benefits. In phenylketonuria (PKU), inhibiting SLC6A19 reduces the reabsorption of excess phenylalanine in the kidneys, thereby promoting its excretion in urine and lowering its neurotoxic levels in the blood.[1][4] In the context of type 2 diabetes, reducing intestinal amino acid absorption through SLC6A19 inhibition has been shown to improve glycemic control, potentially through the upregulation of glucagon-like peptide-1 (GLP-1) and fibroblast growth factor 21 (FGF21).[2][3]

Quantitative In Vivo Data on SLC6A19 Inhibitors

The following tables summarize the key in vivo pharmacokinetic and pharmacodynamic data for the SLC6A19 inhibitors JNT-517, JN-170, and compound 39 from published studies.

Table 1: In Vitro Potency of SLC6A19 Inhibitors

| Compound | Target | Assay | IC₅₀ | Reference |

| JNT-517 | human SLC6A19 | Isoleucine Transport | 47 nM | [1] |

| human SLC6A19 | Glutamine Transport (intestinal epithelial cells) | 81 nM | [1] | |

| mouse SLC6A19 | Isoleucine Transport | > 11.8 µM | [1] | |

| JN-170 | mouse SLC6A19 | Isoleucine Transport | 97 nM | [1] |

| human SLC6A19 | Isoleucine Transport | 1.25 µM | [1] | |

| Compound 39 | B⁰AT1 (SLC6A19) | Not Specified | 0.035 µM | [3] |

Table 2: In Vivo Pharmacokinetics of SLC6A19 Inhibitors in Mice

| Compound | Dose & Route | Bioavailability (%F) | Reference |

| JN-170 | Not Specified | Favorable Profile | [1] |

| Compound 39 | Not Specified | 66% | [3] |

Table 3: In Vivo Effects of JN-170 on Plasma Phenylalanine (Phe) in a PKU Mouse Model (Pahenu2)

| Treatment | Dosing | Time Point | Plasma Phe Reduction | P-value | Reference |

| JN-170 (50 mg/kg) | Single Oral Dose | 3 hours post-dose | 45% | 0.0003 | [1] |

| JN-170 (200 mg/kg) | Single Oral Dose | 3 hours post-dose | 59% (on 0.75% Phe diet) | Not Specified | [1] |

| JN-170 (200 mg/kg) | Single Oral Dose | 3 hours post-dose | 61% (on 0.45% Phe diet) | Not Specified | [1] |

| JN-170 (200 mg/kg) | Single Oral Dose | 3 hours post-dose | 47% (on 0.225% Phe diet) | Not Specified | [1] |

Table 4: In Vivo Effects of JNT-517 on Urinary Amino Acid Excretion in Healthy Human Volunteers

| Treatment | Dosing | Effect | Reference |

| JNT-517 | Single Ascending Dose (SAD) | Dose-dependent increase in urinary Hartnup amino acids | [1] |

| JNT-517 | Multiple Ascending Dose (MAD) | Dose-dependent increase in total Hartnup amino acids excreted over 24 hours | [1] |

Experimental Protocols

In Vivo Studies in a Phenylketonuria (PKU) Mouse Model[1]

-

Animal Model: C57Bl/6J wild-type and Pahenu2 mice (a model for PKU).

-

Inhibitor Administration: The SLC6A19 inhibitor JN-170 was administered via oral gavage as a single dose.

-

Sample Collection: Urine was collected over a 12-hour period. Blood samples were collected at various time points (e.g., pre-dose and 3 hours post-dose) to obtain plasma.

-

Amino Acid Analysis: Plasma and urinary amino acid concentrations were quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentrations of the inhibitor were measured at different time points to determine its pharmacokinetic profile.

In Vivo Studies in a Diet-Induced Obese (DIO) Mouse Model[3]

-

Animal Model: Diet-induced obese (DIO) mice.

-

Inhibitor Administration: Compound 39 was administered to assess its in vivo efficacy.

-

Efficacy Assessment: The study evaluated the effect of the inhibitor on glycemic control. Specific parameters measured are not detailed in the abstract but likely included blood glucose levels and potentially markers like GLP-1 and FGF21.

Phase 1 Clinical Study in Healthy Human Volunteers[1]

-

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

-

Participants: Healthy human volunteers.

-

Inhibitor Administration: JNT-517 was administered orally.

-

Primary Objective: To assess the safety and tolerability of JNT-517.

-

Secondary Objectives: To evaluate the pharmacokinetics and pharmacodynamics of JNT-517.

-

Pharmacodynamic Assessment: Measurement of urinary excretion of neutral amino acids.

Visualizations: Signaling Pathways and Experimental Workflows

SLC6A19 Inhibition and its Downstream Effects

Caption: Mechanism of action of SLC6A19 inhibitors.

General Experimental Workflow for In Vivo Assessment of SLC6A19 Inhibitors

Caption: In vivo experimental workflow for SLC6A19 inhibitors.

Conclusion

The pharmacological inhibition of SLC6A19 presents a compelling strategy for the treatment of PKU and potentially other metabolic diseases. The in vivo data for potent and orally bioavailable inhibitors like JNT-517 and compound 39 demonstrate clear pharmacodynamic effects, namely the induction of neutral aminoaciduria, which leads to a significant reduction in plasma phenylalanine levels in a preclinical model of PKU. Furthermore, early clinical data with JNT-517 in healthy volunteers confirm this mechanism of action in humans. The detailed experimental protocols and workflows provided herein offer a guide for researchers aiming to evaluate novel SLC6A19 inhibitors. Future research will likely focus on the long-term efficacy and safety of this class of inhibitors and their potential application in a wider range of metabolic disorders.

References

- 1. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel, potent and orally efficacious inhibitor of neutral amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of JNT-517, an inhibitor of SLC6A19 for the treatment of phenylketonuria - American Chemical Society [acs.digitellinc.com]

The Role of SLC6A19 Inhibition in Metabolic Diseases: A Technical Guide on SLC6A19-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Solute Carrier Family 6 Member 19 (SLC6A19), also known as B⁰AT1, is the primary transporter for neutral amino acids in the intestine and kidneys.[1][2][3][4][5] It plays a crucial role in the absorption of dietary amino acids and the reabsorption of amino acids from the glomerular filtrate.[1][2][3][4][5] Dysregulation of amino acid metabolism is increasingly implicated in a range of metabolic diseases, including obesity, type 2 diabetes, and phenylketonuria (PKU).[6][7][8] Consequently, pharmacological inhibition of SLC6A19 has emerged as a promising therapeutic strategy.[2][3][9][10] This technical guide focuses on the profile of a representative SLC6A19 inhibitor, herein referred to as Slc6A19-IN-1, to explore the therapeutic potential and underlying mechanisms of this drug class.

Mutations in the SLC6A19 gene are the cause of Hartnup disease, a generally benign condition characterized by neutral aminoaciduria, suggesting that inhibition of this transporter could be well-tolerated.[1][4][11][12][13] Preclinical studies using genetic knockout mice (Slc6a19⁻/⁻) have demonstrated improved glucose tolerance, protection from diet-induced obesity, and elevated levels of beneficial metabolic hormones like FGF21 and GLP-1.[2][11][14][15] These findings provide a strong rationale for the development of small molecule inhibitors of SLC6A19.

Mechanism of Action

This compound acts as a competitive or allosteric inhibitor of the SLC6A19 transporter.[1][15] By binding to the transporter, it blocks the uptake of neutral amino acids, including branched-chain amino acids (BCAAs; leucine, isoleucine, and valine) and aromatic amino acids (phenylalanine, tyrosine, and tryptophan), in the small intestine and their reabsorption in the kidneys.[1][9] This dual action leads to reduced plasma levels of these amino acids and increased urinary excretion.[16][17]

The therapeutic effects in metabolic diseases are thought to be mediated by several downstream mechanisms:

-

Reduced BCAA-Mediated Insulin Resistance: Elevated levels of BCAAs are associated with insulin resistance.[6][7] By limiting BCAA absorption, SLC6A19 inhibitors may improve insulin sensitivity.

-

Increased GLP-1 Secretion: The presence of unabsorbed amino acids in the distal gut stimulates L-cells to secrete glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and promotes satiety.[11][14]

-

Elevated FGF21 Levels: Reduced amino acid flux to the liver can induce the production of Fibroblast Growth Factor 21 (FGF21), a hormone with pleiotropic beneficial effects on glucose and lipid metabolism.[11][14][15]

-

Reduced Phenylalanine Levels in PKU: In phenylketonuria, the inability to metabolize phenylalanine (Phe) leads to its toxic accumulation. SLC6A19 inhibition promotes the urinary excretion of Phe, thereby lowering its plasma concentration.[9][16][17]

Quantitative Data on SLC6A19 Inhibitors

The following tables summarize key quantitative data for representative SLC6A19 inhibitors, including the clinical candidate JNT-517 and the tool compound benztropine.

| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |

| JNT-517 | Human SLC6A19 | Isoleucine Transport Assay | 47 nM (95% CI 38–57 nM) | [16] |

| JNT-517 | Human SLC6A19 | Glutamine Transport Assay (in human intestinal epithelial cells) | 81 nM (95% CI 33–197 nM) | [16] |

| JNT-517 | Mouse SLC6A19 | Isoleucine Transport Assay | > 11.8 µM | [16] |

| Benztropine | B⁰AT1 (SLC6A19) | [³H]leucine uptake | 44 ± 9 µM | [3] |

| Cinromide | Human SLC6A19 | FLIPR Membrane Potential & Stable Isotope Uptake | Confirmed Inhibitor | [18][19] |

| Preclinical Model | Compound | Dosing | Key Findings | Reference |

| Pahᵉⁿᵘ² mice (PKU model) | SLC6A19 inhibitor | Not specified | ~60-fold increase in urinary Phe excretion vs. WT | [16] |

| Pahᵉⁿᵘ² mice (PKU model) | SLC6A19 inhibitor | Dose-dependent | Reduction in plasma Phe | [16] |

| Slc6a19 knockout mice | N/A | N/A | Delayed appearance of [¹⁴C]-leucine and [¹⁴C]-methionine in plasma after oral administration | [2] |

| Slc6a19 knockout mice | N/A | N/A | Improved glucose tolerance and protection from diet-induced obesity | [2][10] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of SLC6A19 Inhibition in Metabolic Regulation

Caption: Mechanism of this compound in metabolic diseases.

Experimental Workflow for Identifying SLC6A19 Inhibitors

Caption: Workflow for SLC6A19 inhibitor identification.

Key Experimental Protocols

Stable Isotope-Labeled Amino Acid Uptake Assay

This assay directly measures the transport activity of SLC6A19 by quantifying the uptake of a labeled amino acid substrate.

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells stably co-expressing human SLC6A19 and its ancillary subunit, TMEM27.[18][19]

-

Reagents:

-

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

-

Stable isotope-labeled amino acid (e.g., ¹³C,¹⁵N-Isoleucine) at a concentration of 2 mM.[18]

-

Test compounds (e.g., this compound) at various concentrations.

-

DMSO (vehicle control).

-

-

Protocol:

-

Seed MDCK-hSLC6A19/TMEM27 cells in 96-well plates and grow to confluence.

-

Wash cells with HBSS.

-

Pre-incubate cells with test compounds or DMSO in HBSS for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate uptake by adding HBSS containing the stable isotope-labeled amino acid and the test compound.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold HBSS.

-

Lyse the cells and collect the intracellular contents.

-

Analyze the concentration of the labeled amino acid in the cell lysate using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the percent inhibition of uptake relative to the DMSO control.

-

Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential (FMP) Assay

This is a functional, cell-based assay that measures changes in membrane potential associated with the electrogenic transport of amino acids by SLC6A19.

-

Cell Line: MDCK cells stably co-expressing hSLC6A19 and TMEM27.[18][19]

-

Reagents:

-

FLIPR Membrane Potential Assay Kit.

-

Assay buffer (e.g., HBSS).

-

SLC6A19 substrate (e.g., L-isoleucine, 3 mM).[18]

-

Test compounds.

-

-

Protocol:

-

Plate cells in black-walled, clear-bottom 96-well plates.

-

Load cells with the fluorescent membrane potential dye according to the kit manufacturer's instructions.

-

Acquire a baseline fluorescence reading using a FLIPR instrument.

-

Add test compounds to the wells and incubate.

-

Add the SLC6A19 substrate (L-isoleucine) to stimulate transport, which causes membrane depolarization and a change in fluorescence.

-

Monitor the fluorescence change over time.

-

Inhibitors of SLC6A19 will reduce the substrate-induced depolarization, resulting in a smaller fluorescence signal change.

-

Quantify the inhibitory effect by comparing the signal in compound-treated wells to control wells.

-

In Vivo Efficacy Study in a Phenylketonuria (PKU) Mouse Model

This protocol assesses the ability of an SLC6A19 inhibitor to lower plasma phenylalanine in a relevant disease model.

-

Animal Model: Pahᵉⁿᵘ² mice, which have a mutation in the phenylalanine hydroxylase gene, recapitulating the PKU phenotype.[16]

-

Reagents:

-

SLC6A19 inhibitor formulated for oral or parenteral administration.

-

Vehicle control.

-

-

Protocol:

-

Acclimate Pahᵉⁿᵘ² mice to the experimental conditions.

-

Collect baseline blood and urine samples to determine initial plasma and urinary phenylalanine levels.

-

Administer the SLC6A19 inhibitor or vehicle to the mice via the chosen route (e.g., oral gavage).

-

House mice in metabolic cages for timed urine collection (e.g., 24 hours).

-

Collect blood samples at specified time points post-dose.

-

Process blood to obtain plasma.

-

Analyze phenylalanine concentrations in plasma and urine samples using a suitable analytical method (e.g., LC-MS/MS or amino acid analyzer).

-

Compare the changes in plasma and urinary phenylalanine levels between the inhibitor-treated group and the vehicle-treated group to determine efficacy.

-

Conclusion

The inhibition of the neutral amino acid transporter SLC6A19 represents a novel and promising therapeutic avenue for a range of metabolic disorders. By modulating the absorption and reabsorption of amino acids, inhibitors like this compound can favorably impact glucose homeostasis, body weight, and the pathophysiology of specific aminoacidopathies such as PKU. The preclinical and emerging clinical data for compounds in this class underscore the potential of this strategy. Further research and development will be crucial to fully elucidate the therapeutic applications and long-term safety of SLC6A19 inhibitors in treating complex metabolic diseases.

References

- 1. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. SLC6A19 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Branched‐chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of Biomarkers for Inhibition of SLC6A19 (B⁰AT1)-A Potential Target to Treat Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medlineplus.gov [medlineplus.gov]

- 14. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]

- 17. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of SLC6A19 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Solute Carrier Family 6 Member 19 (SLC6A19), also known as B⁰AT1, is a sodium-dependent neutral amino acid transporter predominantly expressed in the apical membrane of intestinal and renal epithelial cells. It plays a crucial role in the absorption and reabsorption of neutral amino acids, including all essential amino acids.[1][2] Given its central role in amino acid homeostasis, SLC6A19 has emerged as a promising therapeutic target for a range of metabolic disorders. Pharmacological inhibition of SLC6A19 offers a novel approach to treating conditions such as type 2 diabetes and phenylketonuria (PKU).[3][4] This document provides an in-depth technical overview of the pharmacological profile of SLC6A19 inhibitors, summarizing key data, experimental methodologies, and the underlying signaling pathways. While the specific compound "Slc6a19-IN-1" is not prominently documented in scientific literature, this guide will focus on the well-characterized inhibitors of SLC6A19 to provide a comprehensive understanding of this class of molecules.

Mechanism of Action of SLC6A19 Inhibitors

SLC6A19 inhibitors function by selectively binding to the B⁰AT1 transporter, thereby blocking the uptake of neutral amino acids.[1] This inhibition can occur through several mechanisms, primarily competitive and allosteric inhibition.

-

Competitive Inhibition: These inhibitors directly compete with endogenous neutral amino acids for the substrate-binding site on the SLC6A19 transporter.[1] By occupying this site, they prevent the transport of amino acids into the cells. Examples of competitive inhibitors include benztropine and nimesulide.[5][6]

-

Allosteric Inhibition: Allosteric inhibitors bind to a site on the transporter that is distinct from the substrate-binding site. This binding induces a conformational change in the protein, which in turn reduces its transport activity.[7] JNT-517 is a notable example of an allosteric inhibitor of SLC6A19.[8]

Quantitative Pharmacological Data

A number of small molecule inhibitors of SLC6A19 have been identified and characterized. The following table summarizes the in vitro potency of several key compounds.

| Compound | Type of Inhibition | IC50 Value | Notes |

| JNT-517 | Allosteric | 47 nM (human SLC6A19) | Orally active and selective. In clinical development for Phenylketonuria (PKU).[8][9] |

| Compound 39 | Not specified | 35 nM | A nimesulide derivative with good oral bioavailability and in vivo efficacy in a diet-induced obese mouse model.[10][11] |

| Cinromide | Not specified | 0.5 µM | An anticonvulsant agent found to be a robust and selective inhibitor of SLC6A19.[12][13] |

| Benztropine | Competitive | 44 µM | An anticholinergic drug repurposed as an SLC6A19 inhibitor.[5][14] |

| Nimesulide | Competitive (with respect to Na+) | 23 µM | A non-steroidal anti-inflammatory drug (NSAID) that also inhibits SLC6A19.[6][15] |

Experimental Protocols for Characterization

The identification and characterization of SLC6A19 inhibitors involve a range of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro Assays:

-

Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential (FMP) Assay: This high-throughput screening assay utilizes a fluorescent dye to detect changes in cell membrane potential. Since SLC6A19 is an electrogenic transporter (co-transporting Na+ ions with amino acids), its activity leads to membrane depolarization, which can be measured as an increase in fluorescence. Inhibitors of SLC6A19 will prevent this depolarization.[5][16]

-

Protocol Outline:

-

CHO or MDCK cells stably expressing SLC6A19 and its accessory protein TMEM27 are plated in multi-well plates.[5][16]

-

The cells are loaded with a voltage-sensitive fluorescent dye.

-

Test compounds are added to the wells.

-

A substrate amino acid (e.g., L-isoleucine) is added to initiate transport and membrane depolarization.

-

The change in fluorescence is measured using a FLIPR instrument. A reduction in the fluorescence signal in the presence of a test compound indicates inhibition of SLC6A19.

-

-

-

Stable Isotope-Labeled Amino Acid Uptake Assay: This assay directly measures the transport of a specific amino acid into the cells. A stable isotope-labeled amino acid (e.g., ¹³C, ¹⁵N-L-isoleucine) is used as the substrate.[13][16]

-

Protocol Outline:

-

Cells expressing SLC6A19 are incubated with the test inhibitor.

-

A stable isotope-labeled amino acid is added to the cells for a defined period.

-

The cells are washed to remove any extracellular labeled amino acid.

-

The cells are lysed, and the intracellular concentration of the labeled amino acid is quantified using liquid chromatography-mass spectrometry (LC-MS).[13]

-

A decrease in the intracellular labeled amino acid concentration in the presence of the inhibitor demonstrates its blocking activity.

-

-

In Vivo Evaluation:

-

Pharmacokinetic and Pharmacodynamic Studies in Rodent Models: The in vivo efficacy of SLC6A19 inhibitors is often assessed in mouse models.

-

Protocol Outline:

-

Wild-type mice or disease-specific models (e.g., Pah-enu2 mice for PKU, diet-induced obese mice for metabolic studies) are used.[10][17]

-

The inhibitor is administered orally or via another relevant route.

-

Blood samples are collected at various time points to determine the pharmacokinetic profile of the compound.

-

Urine and fecal samples are collected to measure the excretion of neutral amino acids, a direct pharmacodynamic marker of SLC6A19 inhibition.[18]

-

In disease models, relevant biomarkers are measured, such as plasma phenylalanine levels in PKU models or glucose tolerance in metabolic models.[10][18]

-

-

Signaling Pathways and Physiological Effects of SLC6A19 Inhibition

Inhibition of SLC6A19 leads to reduced systemic availability of neutral amino acids, which in turn modulates several key signaling pathways and physiological responses.

-

mTORC1 and GCN2 Pathways: Reduced intracellular levels of amino acids, particularly leucine, lead to the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) pathway.[19] Concurrently, the scarcity of amino acids activates the General Control Nonderepressible 2 (GCN2) pathway, a key sensor of amino acid deprivation.[19][20] This shift in signaling contributes to a metabolic state mimicking that of protein restriction.

-

GLP-1 and FGF21 Secretion: By blocking intestinal absorption, SLC6A19 inhibitors increase the concentration of unabsorbed amino acids in the gut lumen. These luminal amino acids stimulate enteroendocrine cells to secrete glucagon-like peptide-1 (GLP-1), a hormone that improves glycemic control.[3][21][22] Furthermore, the state of amino acid restriction promotes the release of Fibroblast Growth Factor 21 (FGF21) from the liver, which also has beneficial effects on glucose and lipid metabolism.[21][23][24]

Experimental Workflow for SLC6A19 Inhibitor Discovery

The discovery and development of novel SLC6A19 inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.

The pharmacological inhibition of SLC6A19 represents a compelling strategy for the treatment of metabolic diseases. A growing pipeline of potent and selective inhibitors, with diverse mechanisms of action, is currently under investigation. The continued development of these compounds, guided by robust in vitro and in vivo characterization, holds significant promise for delivering novel therapeutics to patients with conditions such as type 2 diabetes and phenylketonuria. This technical guide provides a foundational understanding of the pharmacological profile of SLC6A19 inhibitors, intended to aid researchers and drug developers in this exciting field.

References

- 1. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nimesulide binding site in the B0AT1 (SLC6A19) amino acid transporter. Mechanism of inhibition revealed by proteoliposome transport assay and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drughunter.com [drughunter.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. jnanatx.com [jnanatx.com]

- 10. Discovery of novel, potent and orally efficacious inhibitor of neutral amino acid transporter B0AT1 (SLC6A19) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SLC6A19 inhibitor 39 |CAS:2755929-52-1 Probechem Biochemicals [probechem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benzatropine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Nimesulide analogues: From anti-inflammatory to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification and Characterization of Inhibitors of a Neutral Amino Acid Transporter, SLC6A19, Using Two Functional Cell-Based Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]

- 18. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GCN2 contributes to mTORC1 inhibition by leucine deprivation through an ATF4 independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms of mTORC1 and GCN2 amino acid sensing pathways in tumorigenesis and metastatic progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 23. Mice lacking neutral amino acid transporter B(0)AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of SLC6A19 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of inhibitors targeting the Solute Carrier Family 6 Member 19 (SLC6A19), a neutral amino acid transporter. While specific data for a compound designated "Slc6A19-IN-1" is not publicly available, the following protocols are standard and validated methods for assessing the potency and mechanism of action of any SLC6A19 inhibitor.

Introduction to SLC6A19

The SLC6A19 protein, also known as B⁰AT1, is a sodium-dependent neutral amino acid transporter primarily located in the apical membrane of intestinal and kidney epithelial cells.[1][2][3] It plays a crucial role in the absorption and reabsorption of neutral amino acids, such as leucine, isoleucine, and valine.[1] For its surface expression and function, SLC6A19 requires the accessory protein TMEM27 (collectrin).[4][5] Inhibition of SLC6A19 is a potential therapeutic strategy for metabolic disorders like type 2 diabetes and phenylketonuria by modulating amino acid homeostasis.[1][6][7][8]

Data Presentation: Inhibitor Potency and Substrate Affinity

The following tables summarize key quantitative data for known SLC6A19 inhibitors and substrates, providing a reference for experimental design and data comparison.

Table 1: IC₅₀ Values of Known SLC6A19 Inhibitors

| Compound | Assay Type | Cell Line | Substrate | IC₅₀ | Reference |

| JNT-517 | Isoleucine Transport | Flp-In T-Rex 293 (human SLC6A19) | L-Isoleucine | 47 nM | [9] |

| JNT-517 | Glutamine Transport | Human intestinal epithelial cells | L-Glutamine | 81 nM | [9] |

| JN-170 | Isoleucine Transport | Flp-In T-Rex 293 (mouse SLC6A19) | L-Isoleucine | 97 nM | [9] |

| JN-170 | Isoleucine Transport | Flp-In T-Rex 293 (human SLC6A19) | L-Isoleucine | 1.25 µM | [9] |

| Benztropine | FLIPR | CHO-K1 (stably expressing B⁰AT1 and collectrin) | L-Leucine | 44 ± 9 µM | [4] |

| S-benzyl-L-cysteine | FLIPR | CHO-K1 (stably expressing B⁰AT1 and collectrin) | L-Leucine (1.5 mM) | 14 ± 2 µM | [4] |

| S-benzyl-L-cysteine | Radiolabeled Uptake | CHO-K1 (stably expressing B⁰AT1 and collectrin) | [¹⁴C]Isoleucine (0.15 mM) | 424 ± 38 µM | [4] |

| Cinromide | FMP and Uptake Assays | MDCK (stably expressing hSLC6A19 and TMEM27) | L-Isoleucine | >40% inhibition at 10 µM | [2] |

Table 2: Apparent Substrate Affinity (K₀.₅) for mouse SLC6A19

| Substrate Amino Acid | Apparent Affinity (K₀.₅) | Reference |

| Leucine | ~1 mM to 10 mM | [10] |

| Alanine | 16 mM | [11] |

Signaling and Transport Pathway

The following diagram illustrates the fundamental mechanism of neutral amino acid transport by SLC6A19.

References

- 1. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. moleculardevices.com [moleculardevices.com]

- 4. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. xenotech.com [xenotech.com]

- 6. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]

- 7. Development of Biomarkers for Inhibition of SLC6A19 (B0AT1)—A Potential Target to Treat Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Slc6a19-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Slc6a19, also known as B⁰AT1 (Broad Neutral Amino Acid Transporter 1), is a sodium-dependent neutral amino acid transporter primarily expressed on the apical membrane of epithelial cells in the small intestine and the proximal tubules of the kidney[1][2][3][4]. It plays a crucial role in the absorption of neutral amino acids from dietary proteins and their reabsorption from the glomerular filtrate[1][2][3]. Inhibition of SLC6A19 is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity[5][6][7]. By blocking the uptake of neutral amino acids, SLC6A19 inhibitors can mimic the beneficial effects of dietary protein restriction, leading to improved glucose homeostasis and reduced body weight[1][6]. Slc6a19-IN-1 is a potent and selective inhibitor of the SLC6A19 transporter, designed for in vitro studies to investigate the physiological roles of SLC6A19 and to screen for novel therapeutic agents.

Mechanism of Action

This compound acts as a competitive inhibitor of the SLC6A19 transporter[2][7]. It binds to the transporter, preventing the binding and subsequent uptake of neutral amino acids into the cell. This leads to a reduction in the intracellular concentration of neutral amino acids, which in turn can modulate various cellular signaling pathways. One of the key pathways affected is the mammalian target of rapamycin (mTORC1) signaling pathway, which is sensitive to amino acid levels[1][5][6]. By reducing intracellular amino acid concentrations, this compound can lead to the downregulation of mTORC1 activity[1]. Furthermore, inhibition of intestinal amino acid absorption by targeting SLC6A19 can increase the delivery of amino acids to the distal gut, stimulating the release of glucagon-like peptide-1 (GLP-1), a hormone with beneficial effects on glucose metabolism[5][6].

Signaling Pathway

Caption: Mechanism of this compound action.

Physicochemical Properties

| Property | Value |

| Target | SLC6A19 (B⁰AT1) |

| IC₅₀ | Varies by compound (e.g., Benztropine: 44 ± 9 µM)[7][8] |

| Solubility | Dependent on specific inhibitor structure. |

| Storage | Store at -20°C for long-term use. |

| Purity | >98% (recommended for cell-based assays) |

Experimental Protocols

Cell Line Selection and Culture

For studying the effects of this compound, it is recommended to use cell lines that endogenously express SLC6A19 or have been engineered to stably express the transporter.

-

Recommended Cell Lines:

-

CHO-K1 cells stably expressing human SLC6A19 and its ancillary protein collectrin (TMEM27) (CHO-BC cells) [7][9][10]. These cells are a robust system for studying SLC6A19-mediated transport.

-

MDCK cells stably expressing human SLC6A19 and TMEM27 [11]. These cells form polarized monolayers, which can be useful for transport studies across epithelial barriers.

-

Caco-2 cells: A human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer and endogenously expresses SLC6A19.

-

-

General Cell Culture Protocol:

-

Culture cells in the appropriate medium, supplemented with fetal bovine serum (FBS) and antibiotics. For stably transfected cells, include the appropriate selection agents (e.g., hygromycin B and geneticin for CHO-BC cells)[9][10].

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂[12].

-

Passage cells upon reaching 80-90% confluency[9]. For transport assays, it is crucial to use cells at a consistent passage number, as transporter expression can decline over time[9].

-

Amino Acid Uptake Assay (using Radiolabeled Substrates)

This protocol is designed to measure the inhibitory effect of this compound on SLC6A19-mediated amino acid transport.

Materials:

-

CHO-BC cells (or other suitable cell line)

-

24-well or 96-well cell culture plates

-

Hank's Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Radiolabeled neutral amino acid (e.g., L-[¹⁴C]leucine or L-[³H]isoleucine)

-

Unlabeled neutral amino acid (e.g., L-leucine or L-isoleucine)

-

Scintillation cocktail

-

Scintillation counter

-

Cell lysis buffer (e.g., 0.1 M HCl or 1% Triton X-100)

Protocol:

-

Seed cells in a 24-well or 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

On the day of the assay, aspirate the culture medium and wash the cells three times with pre-warmed HBSS[9][10].

-

Pre-incubate the cells with HBSS containing various concentrations of this compound or vehicle control (e.g., DMSO) for 15-30 minutes at 37°C[9].

-

To initiate the uptake, add HBSS containing the radiolabeled amino acid (e.g., 10 µM L-[¹⁴C]leucine) and the corresponding concentration of this compound or vehicle.

-

Incubate for a defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS.

-

Lyse the cells by adding cell lysis buffer to each well and incubate for 30 minutes at room temperature.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the lysate from parallel wells to normalize the uptake data.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Experimental Workflow

Caption: Workflow for an amino acid uptake assay.

Data Presentation

Table 1: Inhibitory Activity of Selected SLC6A19 Inhibitors

| Compound | Cell Line | Assay Type | Substrate | IC₅₀ (µM) | Reference |

| Benztropine | CHO-BC | Radiolabeled Amino Acid Uptake | L-[¹⁴C]leucine | 44 ± 9 | [7][8] |

| Cinromide | MDCK-hSLC6A19 | FLIPR Membrane Potential | L-isoleucine | ~1 | [11] |

| Nimesulide | Oocytes | Electrophysiology | Neutral Amino Acids | ~10 | [10] |

| This compound | (User's Cell Line) | (User's Assay) | (User's Substrate) | To be determined |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background signal | Incomplete washing, non-specific binding. | Increase the number and volume of washes with ice-cold HBSS. Include a control with a high concentration of unlabeled amino acid to determine non-specific uptake. |

| Low signal-to-noise ratio | Low transporter expression, short uptake time. | Use cells with confirmed high expression of SLC6A19. Optimize the uptake time to be within the linear range. Increase the specific activity of the radiolabeled substrate. |

| Inconsistent results | Variation in cell density, passage number. | Ensure consistent cell seeding density and use cells within a narrow passage number range[9]. |

| Poor solubility of this compound | Compound precipitation in aqueous buffer. | Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low (<0.5%) and consistent across all conditions. |

Conclusion

This compound is a valuable tool for investigating the role of the SLC6A19 transporter in cellular physiology and for the discovery of new drugs targeting metabolic diseases. The protocols and information provided in these application notes offer a comprehensive guide for the effective use of this compound in cell culture experiments. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

- 1. Mice Lacking the Intestinal and Renal Neutral Amino Acid Transporter SLC6A19 Demonstrate the Relationship between Dietary Protein Intake and Amino Acid Malabsorption [mdpi.com]

- 2. What are SLC6A19 inhibitors and how do they work? [synapse.patsnap.com]

- 3. medlineplus.gov [medlineplus.gov]

- 4. SLC6A19 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of novel inhibitors of the amino acid transporter B0 AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]

- 10. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

Application Notes and Protocols for Slc6A19 Inhibition in Mouse Models of Phenylketonuria

Topic: Slc6A19 Inhibitor Dosage for Mouse Models of Phenylketonuria Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenylketonuria (PKU) is an inherited metabolic disorder characterized by the inability to properly metabolize the amino acid phenylalanine (Phe). This leads to elevated Phe levels in the blood and brain, causing severe neurological damage if left untreated. A promising therapeutic strategy involves the inhibition of the solute carrier family 6 member 19 (SLC6A19) transporter. SLC6A19 is the primary transporter responsible for the reabsorption of neutral amino acids, including Phe, in the kidneys and their absorption in the intestine.[1][2][3] By inhibiting SLC6A19, the urinary excretion of Phe can be significantly increased, leading to a reduction in plasma Phe concentrations.[3][4]

Preclinical studies have utilized the Pahenu2 mouse model of PKU to evaluate the efficacy of SLC6A19 inhibitors.[1][2][3] This document provides detailed application notes and protocols based on available preclinical data for the use of a tool compound, JN-170 , a potent inhibitor of mouse SLC6A19, in these models. It is important to note that while the clinical candidate JNT-517 is a potent inhibitor of human SLC6A19, it has negligible activity against the mouse transporter, making JN-170 the relevant compound for in vivo studies in mice.[3]

Signaling Pathway of SLC6A19 in Phenylalanine Homeostasis

SLC6A19 plays a crucial role in maintaining phenylalanine homeostasis. In a healthy state, it facilitates the reabsorption of Phe from the glomerular filtrate back into the bloodstream in the proximal tubules of the kidneys. In PKU, where Phe levels are already pathologically high, this reabsorption contributes to the systemic accumulation of Phe. Inhibition of SLC6A19 blocks this reabsorption pathway, promoting the excretion of excess Phe in the urine.

References

- 1. jnanatx.com [jnanatx.com]

- 2. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]

- 4. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Efficacy Testing of Slc6A19-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The solute carrier family 6 member 19 (SLC6A19), also known as B⁰AT1, is the primary transporter for neutral amino acids in the intestine and kidneys.[1][2][3][4] Its role in amino acid absorption and reabsorption makes it a compelling therapeutic target for metabolic disorders characterized by the toxic accumulation of specific amino acids, such as phenylketonuria (PKU).[5][6] In PKU, elevated levels of phenylalanine (Phe) lead to severe neurological damage.[6] Inhibition of SLC6A19 presents a promising strategy to reduce plasma Phe levels by promoting its urinary excretion.[5][6]

This document provides a detailed protocol for evaluating the in vivo efficacy of Slc6A19-IN-1, a representative small molecule inhibitor of SLC6A19. The described methodologies are based on established preclinical studies with similar inhibitors.[5][7]

Signaling Pathway and Mechanism of Action

SLC6A19 is responsible for the sodium-dependent transport of neutral amino acids from the intestinal lumen and the glomerular filtrate back into the body.[1][2][3] Inhibition of SLC6A19 by a small molecule like this compound blocks this reabsorption process, leading to increased excretion of neutral amino acids in the urine. In the context of PKU, this enhanced renal clearance is expected to lower the pathologically high concentrations of phenylalanine in the blood.

Caption: Mechanism of this compound action.

Experimental Protocols

Animal Model Selection

For studying the efficacy of an SLC6A19 inhibitor in the context of PKU, the Pah-enu2 mouse model is highly relevant.[5] These mice have a mutation in the phenylalanine hydroxylase (Pah) gene, leading to hyperphenylalaninemia that mimics human PKU.[5] Wild-type (WT) mice of the same strain (e.g., C57Bl/6J) should be used as controls.[5][6] For general characterization of the inhibitor's effect on neutral amino acid transport, Slc6a19 knockout (KO) mice can serve as a benchmark for maximal pharmacological inhibition.[8]

Dosing and Administration

-

Compound Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., a solution or suspension in a vehicle like 0.5% methylcellulose).

-

Dose Selection: Conduct a dose-ranging study to determine the optimal dose. Based on similar compounds, doses ranging from 10 to 200 mg/kg can be explored.[5]

-

Administration: Administer the compound via oral gavage.

Experimental Workflow

The following diagram outlines the key steps in the in vivo efficacy study.

Caption: Experimental workflow for in vivo efficacy testing.

Sample Collection and Analysis

-

Urine Collection: House mice in metabolic cages for a defined period (e.g., 12 hours) post-dosing to collect urine.[7]

-